An In-depth Technical Guide to N-Desmethyl-N-benzyl Sildenafil: Structure, Properties, and Analysis
An In-depth Technical Guide to N-Desmethyl-N-benzyl Sildenafil: Structure, Properties, and Analysis
This technical guide provides a comprehensive overview of N-Desmethyl-N-benzyl sildenafil, a lesser-known analogue of the well-established phosphodiesterase type 5 (PDE5) inhibitor, sildenafil. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its chemical structure, physicochemical properties, synthesis, and analytical characterization. Furthermore, it explores its anticipated pharmacological profile based on the extensive knowledge of sildenafil and its other analogues.
Introduction: The Context of Sildenafil and its Analogues
Sildenafil, the active ingredient in Viagra®, was the first orally effective treatment for erectile dysfunction and is also used for pulmonary arterial hypertension.[1][2] Its mechanism of action involves the selective inhibition of cGMP-specific phosphodiesterase type 5 (PDE5), an enzyme that degrades cyclic guanosine monophosphate (cGMP) in the corpus cavernosum and pulmonary vasculature.[1][2] This inhibition leads to smooth muscle relaxation and vasodilation.[1]
The success of sildenafil has led to the emergence of numerous analogues, some developed as potential new drugs and others found as undeclared adulterants in "herbal" supplements.[1][3] N-Desmethyl-N-benzyl sildenafil is one such analogue, structurally distinct from sildenafil and its major active metabolite, N-desmethyl sildenafil.[4][5] Understanding the properties of these analogues is crucial for drug development, quality control, and forensic analysis.
Chemical Identity and Structure
N-Desmethyl-N-benzyl sildenafil is a derivative of sildenafil where the N-methyl group on the piperazine ring is replaced by a benzyl group. This modification significantly alters the molecule's steric and electronic properties compared to sildenafil and its primary metabolite, N-desmethyl sildenafil.
Chemical Name: 5-{2-Ethoxy-5-[4-(benzyl)piperazin-1-ylsulfonyl]phenyl}-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one[5][6]
Molecular Formula: C₂₈H₃₄N₆O₄S[5]
Molecular Weight: 550.68 g/mol [5]
CAS Number: 1446089-82-2[5]
Structural Comparison:
The structural relationship between sildenafil, N-desmethyl sildenafil, and N-desmethyl-N-benzyl sildenafil is illustrated below. The core pyrazolopyrimidinone structure responsible for PDE5 inhibition remains constant, while the substitution on the distal nitrogen of the piperazine ring varies.
Caption: Structural relationship of the piperazine substituent in sildenafil and its analogues.
Physicochemical Properties (Predicted)
Direct experimental data on the physicochemical properties of N-Desmethyl-N-benzyl sildenafil are scarce. However, we can infer its likely characteristics based on its structure and data from sildenafil and other lipophilic analogues.
| Property | Sildenafil | N-Desmethyl Sildenafil | N-Desmethyl-N-benzyl Sildenafil (Predicted) | Rationale for Prediction |
| Solubility (Water) | Low (as base), 3.5 mg/mL (as citrate)[7][8] | Expected to be slightly more polar than sildenafil | Lower than sildenafil base | The large, nonpolar benzyl group is expected to significantly decrease aqueous solubility. |
| logP (Lipophilicity) | ~1.6 (calculated) | Lower than sildenafil | Higher than sildenafil | The addition of the benzyl group substantially increases the lipophilicity of the molecule. |
| pKa | ~8.7 (piperazine nitrogen)[9] | Similar to sildenafil | Similar to sildenafil | The basicity of the piperazine nitrogen is not expected to be significantly altered by the benzyl substituent. |
| Protein Binding | ~96%[10] | ~96%[10] | High (≥96%) | Increased lipophilicity often correlates with higher plasma protein binding. |
The increased lipophilicity of N-Desmethyl-N-benzyl sildenafil may have significant implications for its pharmacokinetic profile, potentially leading to better bioavailability and a prolonged duration of action compared to sildenafil.[11][12]
Synthesis and Characterization
N-Desmethyl-N-benzyl sildenafil is available as a pharmaceutical reference standard, indicating its synthesis is achievable.[5][6][13] A plausible synthetic route can be extrapolated from the known synthesis of sildenafil and its analogues.[14][15]
Proposed Synthetic Pathway
The synthesis would likely follow the final step of the established sildenafil synthesis, which involves the coupling of the chlorosulphonylated precursor with the appropriate piperazine derivative.
Caption: Proposed final step in the synthesis of N-Desmethyl-N-benzyl Sildenafil.
Experimental Protocol (Hypothetical)
The following is a hypothetical, yet chemically sound, protocol for the synthesis of N-Desmethyl-N-benzyl sildenafil.
Materials:
-
5-(5-Chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
-
N-Benzylpiperazine
-
Dichloromethane (DCM)
-
Aqueous sodium bicarbonate solution
-
Methanol
Procedure:
-
Reaction Setup: Dissolve the chlorosulphonylated sildenafil precursor in dichloromethane in a reaction vessel equipped with a stirrer.
-
Amine Addition: To the stirred solution, add N-benzylpiperazine at room temperature.
-
Reaction Monitoring: Stir the reaction mixture for several hours. The progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Workup: Upon completion, wash the reaction mixture with an aqueous solution of sodium bicarbonate to neutralize any excess acid, followed by a water wash.
-
Isolation: Separate the organic layer (DCM), dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: Crystallize the crude product from a suitable solvent, such as methanol, to obtain pure N-Desmethyl-N-benzyl sildenafil.
Analytical Characterization
A comprehensive analytical approach is necessary to confirm the identity and purity of N-Desmethyl-N-benzyl sildenafil.
High-Performance Liquid Chromatography (HPLC):
-
Purpose: To determine purity and quantify the compound.
-
Typical Conditions: A C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).[16][17]
-
Detection: UV detection at wavelengths around 230 nm and 290 nm.[18]
Mass Spectrometry (MS):
-
Purpose: To confirm the molecular weight and elucidate the structure through fragmentation patterns.
-
Expected Results: In electrospray ionization (ESI) positive mode, the protonated molecule [M+H]⁺ would be observed at m/z 551.7. Tandem MS (MS/MS) would likely show characteristic fragment ions resulting from the cleavage of the piperazine ring and the sulfonyl group.[16][19]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To provide detailed structural information.
-
¹H NMR (Predicted Signals):
-
Aromatic protons of the phenyl and benzyl groups.
-
Protons of the ethoxy and propyl groups on the pyrazolopyrimidinone core.
-
Protons of the piperazine ring.
-
A characteristic singlet for the benzylic methylene (-CH₂-) protons.
-
A singlet for the N-methyl group on the pyrazole ring.
-
-
¹³C NMR: Will show distinct signals for all the carbon atoms in the molecule, confirming the presence of the benzyl group and the overall structure.
Infrared (IR) Spectroscopy:
-
Purpose: To identify characteristic functional groups.
-
Expected Absorption Bands:
Pharmacological and Toxicological Profile (Inferred)
There is no specific pharmacological or toxicological data available for N-Desmethyl-N-benzyl sildenafil in the public domain. However, its profile can be inferred from its structural similarity to sildenafil and other analogues.
Mechanism of Action
N-Desmethyl-N-benzyl sildenafil is expected to act as a PDE5 inhibitor, similar to sildenafil.[1] The pyrazolopyrimidinone core, which is crucial for binding to the active site of the PDE5 enzyme, is retained in its structure.
Potency and Selectivity
The potency and selectivity of sildenafil analogues can be influenced by modifications to the piperazine ring.[11][12] The introduction of a bulky, lipophilic benzyl group could potentially alter the binding affinity for PDE5 and other phosphodiesterase isoforms. It is plausible that N-Desmethyl-N-benzyl sildenafil will exhibit significant PDE5 inhibitory activity.
Pharmacokinetics
-
Absorption: The increased lipophilicity may enhance oral absorption.
-
Distribution: A high volume of distribution is expected due to its lipophilic nature and likely high protein binding.
-
Metabolism: It is anticipated to be metabolized by cytochrome P450 enzymes in the liver, similar to sildenafil.[1][10]
-
Excretion: Excretion is likely to be primarily through the feces as metabolites.[1]
Toxicology
The toxicological profile of N-Desmethyl-N-benzyl sildenafil is unknown. As an unapproved and unstudied compound, its use poses a significant health risk.[19] The side effects could be similar to those of sildenafil (headache, flushing, visual disturbances) but could also include unique toxicities.[20]
Conclusion
N-Desmethyl-N-benzyl sildenafil is a structurally interesting analogue of sildenafil. While direct experimental data on this specific compound is limited, a comprehensive understanding of its likely chemical, physical, and biological properties can be constructed based on the extensive research on sildenafil and its other derivatives. Its increased lipophilicity suggests potentially different pharmacokinetic properties compared to the parent drug. The analytical methods outlined in this guide provide a framework for its identification and characterization. Further research is necessary to fully elucidate the pharmacological and toxicological profile of this compound.
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